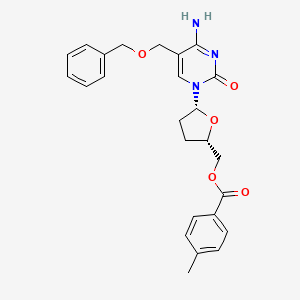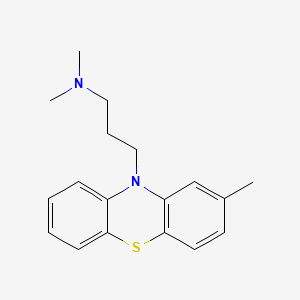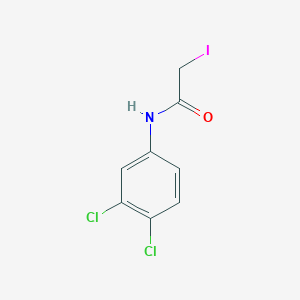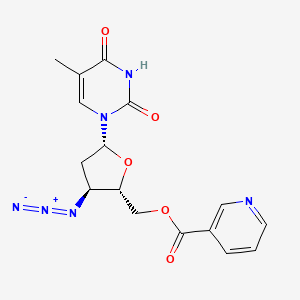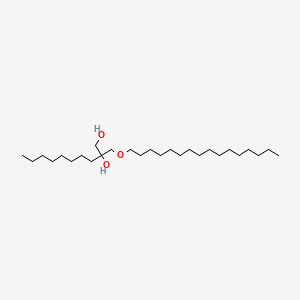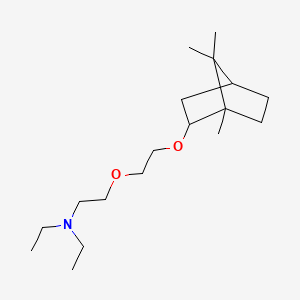
Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a diethylamino group and a dimethylpyrrole moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate typically involves the reaction of ethyl acrylate with diethylamine and 2,5-dimethylpyrrole. The reaction is usually carried out under controlled conditions, such as:
Temperature: Moderate temperatures (e.g., 50-70°C) to ensure optimal reaction rates.
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents like dichloromethane or ethanol to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for high yield and purity, and the product is typically purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diethylamino and pyrrole groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate involves its interaction with molecular targets, such as enzymes or receptors. The diethylamino and pyrrole groups may play a role in binding to these targets, leading to specific biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Ethyl acrylate: A simpler acrylate with similar reactivity but lacking the diethylamino and pyrrole groups.
Diethylaminoethyl acrylate: Contains the diethylamino group but lacks the pyrrole moiety.
2,5-Dimethylpyrrole: Shares the pyrrole structure but lacks the acrylate and diethylamino groups.
Uniqueness
Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
960-88-3 |
|---|---|
分子式 |
C15H24N2O2 |
分子量 |
264.36 g/mol |
IUPAC名 |
ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C15H24N2O2/c1-6-17(7-2)14(10-15(18)19-8-3)13-9-11(4)16-12(13)5/h9-10,16H,6-8H2,1-5H3 |
InChIキー |
AWHNEYHHGDLRIY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=CC(=O)OCC)C1=C(NC(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


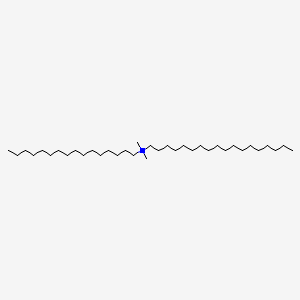

![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
